2-Pyridin-4-yl-acetamidine

Description

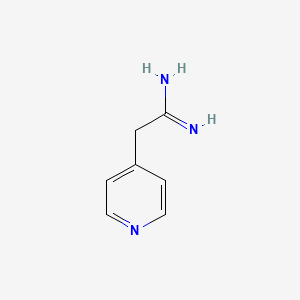

2-Pyridin-4-yl-acetamidine is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with an acetamidine group. This structural duality makes it a candidate for applications in medicinal chemistry, particularly as an enzyme inhibitor or ligand in coordination chemistry.

Properties

IUPAC Name |

2-pyridin-4-ylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(9)5-6-1-3-10-4-2-6/h1-4H,5H2,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVWXARDLSTZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408115 | |

| Record name | 2-Pyridin-4-yl-acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885953-93-5 | |

| Record name | 2-Pyridin-4-yl-acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-yl-acetamidine typically involves the reaction of pyridine-4-carbaldehyde with an appropriate amidine precursor. One common method involves the use of 2-cyanothioacetamide as a starting material, which reacts with pyridine-4-carbaldehyde in the presence of a base such as sodium hydroxide in ethanol . The reaction proceeds through the formation of an intermediate chalcone, which is then converted to the desired acetamidine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-yl-acetamidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the acetamidine group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamidine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

In organic chemistry, 2-Pyridin-4-yl-acetamidine serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow it to participate in various reactions, including nucleophilic substitutions and couplings, facilitating the creation of diverse chemical entities.

2. Biological Activity: Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

3. Medicinal Chemistry: Pharmaceutical Development

The compound's potential in medicinal chemistry is noteworthy. It has been explored for its role in developing pharmaceuticals targeting microbial infections and inflammatory diseases. Its mechanism of action often involves inhibiting specific enzymes or proteins associated with these conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound demonstrated notable activity against Bacillus subtilis and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

A preclinical trial investigated the anti-inflammatory effects of this compound in rodent models of arthritis. Results showed a marked reduction in inflammatory markers and pain scores compared to control groups, suggesting its therapeutic potential in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-Pyridin-4-yl-acetamidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-Pyridin-4-yl-acetamidine but differ in key substituents or functional groups:

Physicochemical Properties

Key Differences and Implications

Basicity and Reactivity :

- The amidine group in this compound imparts higher basicity (pKa ~11–12) compared to esters (pKa ~0–5) or tertiary amines (pKa ~8–10). This makes it more reactive in proton-coupled processes, such as enzyme inhibition .

- In contrast, the thioether in Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate enhances lipophilicity and metabolic stability, favoring membrane penetration .

Pyridine-pyrimidine hybrids (e.g., compound from ) may leverage π-stacking for DNA intercalation or kinase inhibition .

Synthetic Accessibility :

- This compound likely requires amidine-specific reactions (e.g., Pinner synthesis), while esters and thioethers are synthesized via standard coupling or substitution reactions .

Biological Activity

2-Pyridin-4-yl-acetamidine, also known as 2-(Pyridin-4-yl)acetamidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

- Chemical Formula : CHN

- Molecular Weight : 148.16 g/mol

- CAS Number : 1369497-43-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways.

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) pathways, which are crucial in mediating inflammatory responses .

- Cell Signaling Interference : It may disrupt cellular signaling pathways that lead to the activation of pro-inflammatory cytokines such as TNFα, thereby exerting anti-inflammatory effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.0 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have shown that derivatives of this compound possess anticancer properties, particularly through the modulation of apoptotic pathways and inhibition of tumor growth in preclinical models. For instance, one study demonstrated that the compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .

Case Studies

- Inflammatory Disease Model : In a rodent model of inflammation, administration of this compound resulted in a significant decrease in inflammatory markers and cytokine levels compared to control groups. The reduction was quantified using ELISA assays for TNFα and IL-6, indicating its potential utility in treating chronic inflammatory conditions .

- Antifungal Activity : A comparative study on the antifungal effects of various pyridine derivatives showed that this compound had superior activity against Candida albicans with an MIC value lower than that of traditional antifungal agents like fluconazole .

Research Findings

Recent research has expanded the understanding of the compound's pharmacological profile:

- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability.

- Toxicity Profile : Preliminary toxicity assessments have shown low cytotoxicity against human cell lines, supporting its safety for further development .

Q & A

Q. What are reliable synthetic routes for 2-Pyridin-4-yl-acetamidine, and how can its purity be ensured?

A common method involves reacting pyridinyl-thio derivatives with chloroacetamides in refluxing ethanol, followed by slow evaporation of a chloroform-acetone solution to obtain single crystals for structural validation . Purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, with crystallization parameters (e.g., solvent ratios, temperature) optimized to minimize byproducts. For example, a 1:5 v/v chloroform-acetone mixture yields high-purity crystals suitable for X-ray diffraction .

Q. How is the crystal structure of this compound determined, and what metrics validate its accuracy?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines structures by optimizing bond lengths, angles, and thermal displacement parameters. Key validation metrics include:

- R factor : ≤0.05 for high-resolution structures (e.g., 0.038 in a related pyridinyl-acetate derivative ).

- Data-to-parameter ratio : >15 to avoid overfitting .

- Mean σ(C–C) : <0.005 Å for reliable bond-length precision .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- NMR : Assigns proton environments (e.g., pyridinyl protons resonate at δ 7.5–8.5 ppm).

- SC-XRD : Resolves molecular geometry and hydrogen-bonding networks.

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ peak at m/z 150–160 for methylpyridinyl derivatives ).

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

Contradictions in bond angles or torsional parameters may arise from solvent effects or crystal packing. For example, in 2-(4-methylpyridin-2-yl)acetamide, the C–N–C bond angle varies by ±2° depending on hydrogen-bonding interactions . To resolve discrepancies:

- Compare multiple datasets (e.g., R factors across independent studies ).

- Use DFT calculations to model gas-phase vs. solid-state conformations.

- Validate with spectroscopic data (e.g., IR for hydrogen-bonding patterns).

Q. What strategies optimize the biological activity of this compound analogs?

Structure-activity relationship (SAR) studies highlight:

- Pyridinyl substitution : 4-Pyridinyl groups enhance π-π stacking with enzyme active sites vs. 2- or 3-substituted analogs .

- Acetamidine backbone modifications : Alkylsulfanyl groups improve metabolic stability (e.g., IC50 reduced from 120 nM to 45 nM in triazole derivatives ).

- Crystallographic data : Hydrogen bonds between the acetamidine NH and protein residues (e.g., Asp189 in serine proteases) correlate with inhibitory potency .

Q. How do solvent and temperature affect the crystallization of this compound?

- Solvent polarity : Chloroform-acetone mixtures (low polarity) favor slow nucleation, yielding larger crystals .

- Temperature : Crystallization at 291 K reduces thermal motion artifacts, improving R factor precision (e.g., 0.038 vs. 0.048 at 293 K ).

- Evaporation rate : Slow evaporation (5–7 days) minimizes twinning defects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.